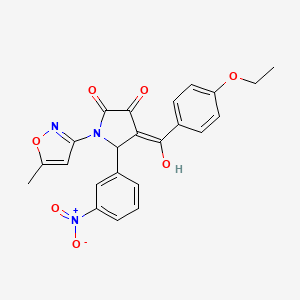
4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H19N3O7 and its molecular weight is 449.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a novel pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article synthesizes available research findings on its biological activity, including structure-activity relationships, in vitro studies, and potential therapeutic applications.
Molecular Formula
- C23H22N4O5
Key Structural Features
- The compound features a pyrrole core substituted with an ethoxybenzoyl group, a hydroxyl group, and a nitrophenyl moiety, contributing to its unique biological properties.
Anticancer Properties
Research has indicated that derivatives of pyrrole compounds can exhibit significant anticancer activities. For instance, related compounds have shown promising results in inhibiting histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival.
In Vitro Studies
- HDAC Inhibition : In studies involving similar pyrrole derivatives, such as those described in recent literature, compounds demonstrated potent inhibitory effects on HDAC1 with IC50 values as low as 2.89 μM. These findings suggest that our compound may also exhibit similar HDAC inhibitory activity, which is vital for its anticancer potential .
- Apoptosis Induction : Flow cytometry assays have shown that certain pyrrole derivatives can induce apoptosis in cancer cell lines like RPMI-8226. The mechanism involves enhancing the acetylation of histones leading to cell cycle arrest and programmed cell death .
Structure-Activity Relationship (SAR)
The structural modifications on the pyrrole nucleus significantly influence biological activity. For example:
- The introduction of various substituents on the benzene rings affects the potency of HDAC inhibition.
- Compounds with electron-withdrawing groups (like nitro or halogen substituents) often show enhanced biological activity compared to their unsubstituted counterparts.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that derivatives of this compound may possess low acute toxicity while exhibiting immunostimulating effects. Comparative studies have shown that some derivatives outperform established drugs like levamisole in terms of immunostimulating activity .
Data Table: Biological Activity Summary
Case Study 1: HDAC Inhibition and Cancer Cell Death
In a study focusing on the synthesis of HDAC inhibitors, compounds structurally related to our target exhibited significant anticancer effects by inducing apoptosis through histone modification mechanisms. The study utilized RPMI-8226 cells treated with various concentrations of these compounds, demonstrating enhanced apoptosis at lower concentrations compared to traditional therapies .
Case Study 2: Toxicity Evaluation
A comparative analysis involving various piperidine derivatives indicated that certain modifications led to reduced toxicity while maintaining or enhancing immunostimulatory effects. This suggests that careful structural optimization could yield safer analogs with potent biological activities .
属性
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O7/c1-3-32-17-9-7-14(8-10-17)21(27)19-20(15-5-4-6-16(12-15)26(30)31)25(23(29)22(19)28)18-11-13(2)33-24-18/h4-12,20,27H,3H2,1-2H3/b21-19+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDRLHGVQSWUFI-XUTLUUPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=CC=C4)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=CC=C4)[N+](=O)[O-])/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













